4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 3-position of the pyrazole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
- The primary targets of TFMP are not explicitly mentioned in the available literature. However, we can infer that its biological activities result from a combination of the unique physicochemical properties of the fluorine atom and the specific characteristics of the pyridine moiety .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step forms the basic pyrazole structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a base and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation and reduction reactions can modify the amine group.
Scientific Research Applications
4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both the iodine atom and the trifluoromethyl group makes it particularly valuable in the design of molecules with enhanced biological activity and stability.
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3IN3/c5-4(6,7)2-1(8)3(9)11-10-2/h(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWEBUMDNNWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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